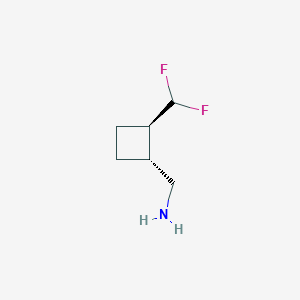
((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine: is a cyclobutane derivative with a difluoromethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of a suitable precursor under specific conditions, such as using a vanadium (II)/zinc (II) bimetallic complex . The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: In medicine, this compound could be explored for its therapeutic potential in treating various diseases. Its unique structural features may offer advantages in terms of selectivity and potency.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers or other materials may enhance their properties, such as stability or reactivity .
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can modulate biological processes, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Cyclobutylamine: A simpler analog without the difluoromethyl group.
Difluoromethylcyclobutane: Lacks the amine functionality.
Uniqueness: ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine is unique due to the presence of both the difluoromethyl group and the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-4(5)3-9/h4-6H,1-3,9H2/t4-,5+/m0/s1 |
InChI Key |
CEQDXDODAJPJOE-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C(F)F |
Canonical SMILES |
C1CC(C1CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)
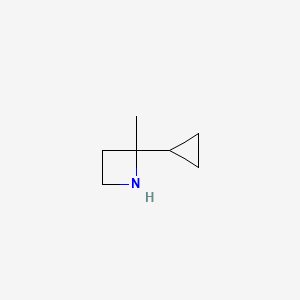
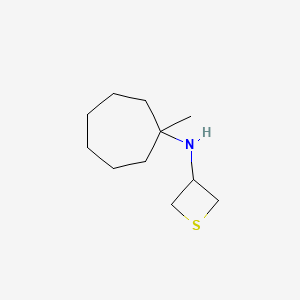
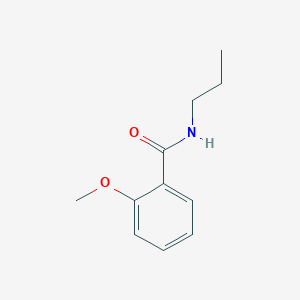
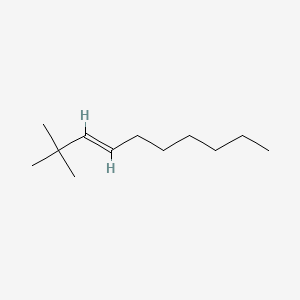
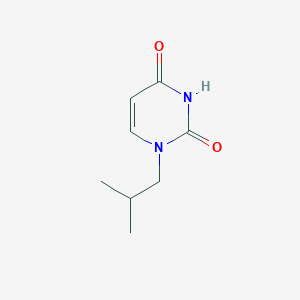
![5-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B13330406.png)
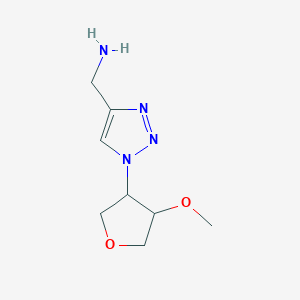
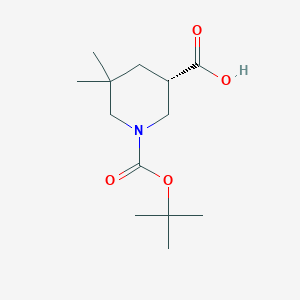
![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
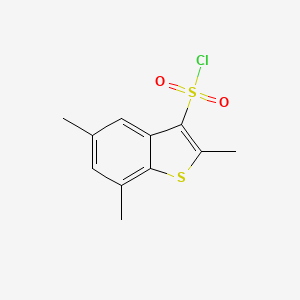
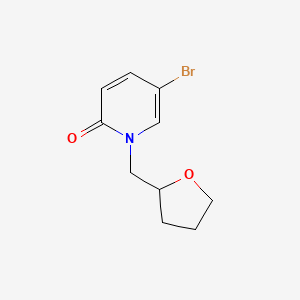
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

